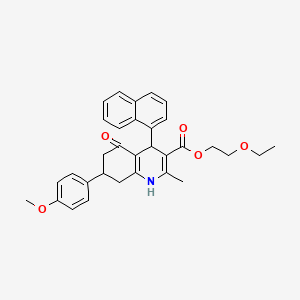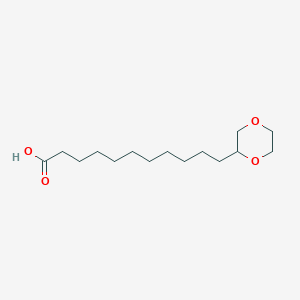
N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a synthetic small molecule compound that has shown potential therapeutic effects in various cancers. It was developed by Bayer Pharmaceuticals and Onyx Pharmaceuticals in the early 2000s. BAY 43-9006 is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
Mecanismo De Acción
N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 works by inhibiting the activity of several kinases involved in tumor growth and angiogenesis. It targets the RAF-1/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits tumor growth and angiogenesis by targeting several signaling pathways involved in these processes. N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has also been extensively studied for its potential therapeutic effects in various cancers, which makes it a valuable tool for cancer research. However, there are also limitations to using N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 in lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of results. In addition, N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 may not be effective in all types of cancer, which may limit its usefulness in certain research contexts.
Direcciones Futuras
There are several future directions for research on N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One direction is to further study its potential use in combination with other cancer treatments, such as immunotherapy. Another direction is to investigate its potential use in other types of cancer, such as lung cancer and breast cancer. Additionally, future research could focus on developing more specific multi-kinase inhibitors that target only the kinases involved in tumor growth and angiogenesis, which may reduce off-target effects and increase therapeutic efficacy.
Conclusion:
In conclusion, N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is a synthetic small molecule compound that has shown potential therapeutic effects in various cancers. It works by inhibiting the activity of several kinases involved in tumor growth and angiogenesis. N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has several advantages for lab experiments, but also has limitations that should be considered. Future research on N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 could focus on developing more specific multi-kinase inhibitors and investigating its potential use in combination with other cancer treatments.
Métodos De Síntesis
The synthesis of N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 involves several steps, including the reaction of 2-bromoaniline with 2,4-dimethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with N-methylglycine and sulfonyl chloride to produce the final product, N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential therapeutic effects in various cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, PDGFR, and c-KIT, which are involved in tumor growth and angiogenesis. N~1~-(2-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O5S/c1-24-12-8-9-15(16(10-12)25-2)20(26(3,22)23)11-17(21)19-14-7-5-4-6-13(14)18/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVPRINPJMQSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5223624.png)


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B5223646.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223651.png)
![N-[1-(1-adamantyl)ethyl]-4-aminobenzamide](/img/structure/B5223653.png)
![butyl 4-{[bis(3-methylphenoxy)phosphoryl]amino}benzoate](/img/structure/B5223660.png)
![3,3-diethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3,4-dihydroisoquinoline sulfate](/img/structure/B5223663.png)
![3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5223669.png)

![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5223682.png)

![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5223699.png)